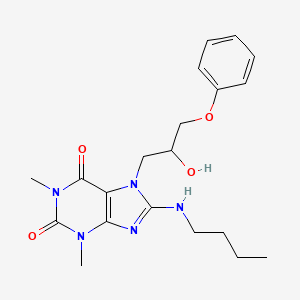![molecular formula C19H13NO3 B7830312 (5H-[1]Benzopyrano[4,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone CAS No. 178808-84-9](/img/structure/B7830312.png)
(5H-[1]Benzopyrano[4,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone
Overview
Description
(5H-[1]Benzopyrano[4,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone is a useful research compound. Its molecular formula is C19H13NO3 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Sambaiah et al. (2017) described the synthesis of functionalized novel 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and (2,4-diphenylpyrimidin-5-yl) (2-hydroxyphenyl) methanone using the ANRORC reaction of 3-benzoyl chromones with benzamidines (Sambaiah et al., 2017).
- Fujimoto and Inuzuka (1982) examined the fluorescence and phosphorescence spectra and lifetimes of related compounds in hydrocarbon and hydroxylic rigid-glass matrix at low temperatures (Fujimoto & Inuzuka, 1982).
- Bawa et al. (2010) synthesized and characterized a related compound, focusing on its structure using various spectral data (Bawa et al., 2010).
Biological Activities and Applications
- The compound's analogues were studied for their antimicrobial properties. Landage et al. (2019) synthesized a series of derivatives and characterized them for their antibacterial activities, finding that some compounds showed potent antibacterial activity (Landage et al., 2019).
- Ravula et al. (2016) conducted a study on pyrazoline derivatives, which included biological evaluation for anti-inflammatory and antibacterial agents, suggesting potential pharmacological applications (Ravula et al., 2016).
- Kumar et al. (2012) synthesized a series of compounds related to this chemical structure and screened them for antimicrobial activity, with some showing good activity comparable to standard drugs (Kumar et al., 2012).
properties
IUPAC Name |
5H-chromeno[4,3-b]pyridin-3-yl-(2-hydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-16-7-3-1-5-14(16)19(22)12-9-13-11-23-17-8-4-2-6-15(17)18(13)20-10-12/h1-10,21H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTIXHIVACFCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=CC(=C2)C(=O)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569902 | |
| Record name | (5H-[1]Benzopyrano[4,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178808-84-9 | |
| Record name | (5H-[1]Benzopyrano[4,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5,5-trimethyl-3-phenyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine](/img/structure/B7830231.png)
![3-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine](/img/structure/B7830232.png)
![Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]-](/img/structure/B7830243.png)





![2-[(4E)-4-(4-tert-butylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid](/img/structure/B7830277.png)


![7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7830289.png)
![8-{[cyclohexyl(methyl)amino]methyl}-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7830306.png)
![Acetamide, N-[2-(2-nitrophenylthio)phenyl]-](/img/structure/B7830310.png)